molecular formula C25H34N2O9 B14761664 Phthalimidinoglutarimide-5'-C3-O-PEG3-C2-acid

Phthalimidinoglutarimide-5'-C3-O-PEG3-C2-acid

Cat. No.: B14761664
M. Wt: 506.5 g/mol
InChI Key: HDRNVQQZMNRALR-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked together using a PEG spacer. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems due to its PEG linker, which enhances solubility and bioavailability.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can interact with proteins and enzymes, modulating their activity. The PEG linker enhances the compound’s solubility and facilitates its transport within biological systems, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid can be compared with similar compounds such as:

  • Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid
  • Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid
  • Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid

These compounds share similar structural features but differ in the length of the PEG linker or the presence of additional functional groups. The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid lies in its specific PEG3 linker, which provides an optimal balance between solubility and molecular size, making it particularly useful for certain applications.

Properties

Molecular Formula

C25H34N2O9

Molecular Weight

506.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H34N2O9/c28-22-6-5-21(24(31)26-22)27-17-19-16-18(3-4-20(19)25(27)32)2-1-8-33-10-12-35-14-15-36-13-11-34-9-7-23(29)30/h3-4,16,21H,1-2,5-15,17H2,(H,29,30)(H,26,28,31)

InChI Key

HDRNVQQZMNRALR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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